molecular formula C25H27ClN4O4 B10914372 1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B10914372
M. Wt: 483.0 g/mol
InChI Key: KPTKJNXJUZUZIO-UHFFFAOYSA-N
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Description

1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a chloro substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-4-chloropyrazole with 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole-1-carbaldehyde in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential use in various organic reactions.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole: This compound lacks the chloro substituent, which may affect its reactivity and biological activity.

    1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-bromo-3,5-dimethyl-1H-pyrazole: The presence of a bromo group instead of a chloro group may lead to different chemical and biological properties.

    1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-imidazole: This compound contains an imidazole ring instead of a pyrazole ring, which may result in different reactivity and applications.

Properties

Molecular Formula

C25H27ClN4O4

Molecular Weight

483.0 g/mol

IUPAC Name

1-[[3,5-bis(2,4-dimethoxyphenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C25H27ClN4O4/c1-15-25(26)16(2)29(27-15)14-30-22(20-10-8-18(32-4)12-24(20)34-6)13-21(28-30)19-9-7-17(31-3)11-23(19)33-5/h7-13H,14H2,1-6H3

InChI Key

KPTKJNXJUZUZIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=C(C=C(C=C4)OC)OC)C)Cl

Origin of Product

United States

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